molecular formula C9H7NO6 B2565045 2-(4-Formyl-2-nitrophenoxy)acetic acid CAS No. 944677-75-2

2-(4-Formyl-2-nitrophenoxy)acetic acid

Cat. No.: B2565045
CAS No.: 944677-75-2
M. Wt: 225.156
InChI Key: TXWVISSJNXSOQX-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H7NO6 and a molecular weight of 225.16 g/mol . This compound is characterized by the presence of a formyl group, a nitro group, and a phenoxyacetic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-nitrophenoxy)acetic acid typically involves the nitration of 4-formylphenol followed by the etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Formyl-2-nitrophenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formyl-2-nitrophenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-(4-formyl-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-4-6-1-2-8(16-5-9(12)13)7(3-6)10(14)15/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVISSJNXSOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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